2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile
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Overview
Description
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the chlorophenyl and fluorophenyl groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and microreactor technology can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)-1,3-thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can vary depending on the specific application and target.
Properties
Molecular Formula |
C18H10ClFN2S |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H10ClFN2S/c19-15-5-3-13(4-6-15)17-11-23-18(22-17)14(10-21)9-12-1-7-16(20)8-2-12/h1-9,11H/b14-9- |
InChI Key |
GHUOFVCXGZTMII-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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